1-(2-methyl-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde 1-(2-methyl-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 383136-10-5
VCID: VC1986194
InChI: InChI=1S/C12H10N2O3/c1-9-11(5-2-6-12(9)14(16)17)13-7-3-4-10(13)8-15/h2-8H,1H3
SMILES: CC1=C(C=CC=C1[N+](=O)[O-])N2C=CC=C2C=O
Molecular Formula: C12H10N2O3
Molecular Weight: 230.22 g/mol

1-(2-methyl-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde

CAS No.: 383136-10-5

Cat. No.: VC1986194

Molecular Formula: C12H10N2O3

Molecular Weight: 230.22 g/mol

* For research use only. Not for human or veterinary use.

1-(2-methyl-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde - 383136-10-5

Specification

CAS No. 383136-10-5
Molecular Formula C12H10N2O3
Molecular Weight 230.22 g/mol
IUPAC Name 1-(2-methyl-3-nitrophenyl)pyrrole-2-carbaldehyde
Standard InChI InChI=1S/C12H10N2O3/c1-9-11(5-2-6-12(9)14(16)17)13-7-3-4-10(13)8-15/h2-8H,1H3
Standard InChI Key PEUZPVMFYYNHCZ-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1[N+](=O)[O-])N2C=CC=C2C=O
Canonical SMILES CC1=C(C=CC=C1[N+](=O)[O-])N2C=CC=C2C=O

Introduction

Chemical Identifiers and Basic Properties

1-(2-Methyl-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde is identified through various chemical nomenclature systems and possesses specific fundamental properties that characterize its molecular identity.

Identification Parameters

ParameterValue
CAS Number383136-10-5
Molecular FormulaC₁₂H₁₀N₂O₃
Molecular Weight230.22 g/mol
IUPAC Name1-(2-methyl-3-nitrophenyl)pyrrole-2-carbaldehyde
InChIInChI=1S/C12H10N2O3/c1-9-11(5-2-6-12(9)14(16)17)13-7-3-4-10(13)8-15/h2-8H,1H3
InChI KeyPEUZPVMFYYNHCZ-UHFFFAOYSA-N
SMILESCC1=C(C=CC=C1N+[O-])N2C=CC=C2C=O
PubChem Compound ID1481981

This compound is definitively identified by its unique CAS registry number (383136-10-5) and its structural identifiers such as the InChI key, which serves as a standardized digital representation of its chemical structure .

Structural Characteristics

The molecular structure of 1-(2-methyl-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde features several functional groups that contribute to its chemical reactivity and potential biological activities.

Key Structural Elements

The compound contains three primary structural components that define its chemical identity:

  • A pyrrole ring with an aldehyde group at the 2-position

  • A 2-methyl-3-nitrophenyl group attached to the nitrogen of the pyrrole ring

  • The nitro group positioned at the meta position relative to the methyl group on the phenyl ring

This particular arrangement of functional groups creates a unique electronic distribution within the molecule, influencing its reactivity patterns and biological interactions. The nitro group, being strongly electron-withdrawing, affects the electron density of the phenyl ring, while the aldehyde group on the pyrrole ring provides a reactive site for various chemical transformations .

Physical and Chemical Properties

The physical and chemical properties of 1-(2-methyl-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde determine its behavior in various environments and reactions.

Physical Properties

PropertyValue
Physical StateSolid
Solubility in Water>34.5 μg/mL (at pH 7.4)
Molecular Weight230.22 g/mol

The compound exhibits limited water solubility, which is an important consideration for its application in biological systems and pharmaceutical formulations.

Chemical Reactivity

1-(2-methyl-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde demonstrates reactivity through several functional groups:

  • Aldehyde Group: Susceptible to nucleophilic addition reactions, oxidation to carboxylic acid, and reduction to alcohol.

  • Nitro Group: Can undergo reduction to form an amino group, which significantly alters the compound's electronic properties and biological activities.

  • Methyl Group: Capable of undergoing oxidation and substitution reactions, particularly under specific catalytic conditions.

These reactive sites allow for various chemical modifications, making this compound valuable as a synthetic intermediate for the development of more complex molecules with potentially enhanced biological activities.

Synthesis Methods

The synthesis of 1-(2-methyl-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde typically involves a multi-step process, utilizing established organic chemistry methodologies.

Biological Activities

Research suggests that 1-(2-methyl-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde possesses significant biological activities, particularly in the context of anticancer research.

Anticancer Activity

Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines, with research focusing on its potential mechanisms of action:

  • Cytotoxicity Profile: Research has shown that the compound exhibits IC₅₀ values ranging from 6.59 to 12.51 μM against triple-negative breast cancer cell lines (MDA-MB-231) and other cancer types.

  • Mechanism of Action: The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, affecting their function and potentially disrupting key cellular processes involved in cancer progression.

Structure-Activity Relationship

The unique substitution pattern of the nitro group at the meta position significantly influences the biological activity of this compound compared to structural analogs. Research has shown that various structural modifications can lead to different levels of cytotoxicity and antimicrobial efficacy:

CompoundKey Structural DifferenceRelative Activity
1-(2-methyl-3-nitrophenyl)-1H-pyrrole-2-carbaldehydeStandard reference structureBaseline activity
1-(4-nitrophenyl)-1H-pyrrole-2-carbaldehydeNitro group in para positionAltered activity profile
1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehydeNo methyl groupDifferent selectivity patterns

This structure-activity relationship provides valuable insights for the rational design of new derivatives with potentially enhanced biological activities .

Spectroscopic Data and Analytical Characterization

Spectroscopic and analytical data play a crucial role in confirming the identity and purity of 1-(2-methyl-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde.

Infrared (IR) Spectroscopy

IR spectroscopy would show characteristic absorption bands for:

  • Aldehyde C=O stretch (~1700 cm⁻¹)

  • Nitro group asymmetric and symmetric stretching (~1530 and ~1350 cm⁻¹)

  • Aromatic C=C stretching (~1600 cm⁻¹)

  • Pyrrole N-H stretching (~3400 cm⁻¹)

These spectroscopic fingerprints are essential for confirming the structural integrity of the synthesized compound .

Applications and Research Significance

1-(2-methyl-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde has significant potential in various research and development areas.

Pharmaceutical Research

The compound serves as an important building block for the synthesis of more complex molecules with enhanced biological activities. Its structural features make it particularly valuable in medicinal chemistry research:

  • Lead Compound Development: The compound's cytotoxic properties make it a potential starting point for the development of new anticancer agents.

  • Structure-Activity Relationship Studies: Modifications of the compound's structure can provide insights into the molecular features necessary for biological activity.

  • Chemical Library Expansion: The compound contributes to the diversity of chemical libraries used for high-throughput screening in drug discovery.

Synthetic Chemistry Applications

In synthetic organic chemistry, this compound serves as a versatile intermediate for the preparation of various heterocyclic compounds, particularly those containing the pyrrole motif:

  • Functional Group Transformations: The aldehyde group provides a handle for further chemical modifications, including condensation reactions, reductions, and oxidations.

  • Heterocycle Synthesis: The compound can participate in various cyclization reactions to form more complex heterocyclic systems .

Comparison with Related Compounds

Comparing 1-(2-methyl-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde with structurally similar compounds provides valuable insights into the significance of specific structural features.

Structural Analogs

CompoundCAS NumberStructural DifferenceKey Characteristic
1-(2-Nitrophenyl)-1H-pyrrole-2-carbaldehyde33265-61-1Lacks methyl groupDifferent electronic distribution
1-(2-Methyl-3-nitrophenyl)-1H-pyrrole5321-47-1Lacks aldehyde groupReduced reactivity
1-(2-Furylmethyl)-1H-pyrrole-2-carbaldehyde13788-32-4Contains furyl instead of nitrophenylDifferent biological profile

These structural variations highlight the importance of specific functional groups in determining the chemical reactivity and biological activities of these compounds .

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